Distinct Pharmacological Profile: 2-Alkylthioadenosine Scaffolds Enable Coronary Vasodilation Without Negative Chronotropy
In an in vivo study comparing the cardiovascular effects of 2-alkylthioadenosines with 2-chloroadenosine, the 2-thioether scaffold demonstrated a clear functional divergence. While 2-chloroadenosine caused both hypotension (vasodilation) and a decrease in heart rate (negative chronotropy), the 2-alkylthioadenosines, including 2-isobutylthio- and 2-n-propylthioadenosine, retained the desirable hypotensive (vasodilator) activity but paradoxically increased heart rate in anesthetized cats and dogs [1]. This represents a qualitative, not just quantitative, difference in pharmacological action.
| Evidence Dimension | Cardiovascular effect (blood pressure vs. heart rate) |
|---|---|
| Target Compound Data | 2-Alkylthioadenosines (derived from 2-thioadenosine scaffold): Hypotensive activity present; Positive chronotropic effect (increased heart rate). |
| Comparator Or Baseline | 2-Chloroadenosine: Hypotensive activity present; Negative chronotropic effect (decreased heart rate). |
| Quantified Difference | Qualitative difference in chronotropic effect: 2-alkylthioadenosines increased heart rate, whereas 2-chloroadenosine decreased it. The negative chronotropic effect of 2-chloroadenosine was reduced by atropine, while the actions of the alkylthioadenosines were unaffected. |
| Conditions | In vivo assessment of blood pressure and heart rate in anesthetized cats and dogs. |
Why This Matters
This demonstrates that the 2-thioadenosine core can be leveraged to create analogs with a specific, therapeutically desirable profile (vasodilation without bradycardia), a property not shared by the 2-halogenated class, guiding researchers toward the appropriate scaffold for cardiovascular drug discovery.
- [1] Angus, J. A., et al. (1972). Separation of vasodilator and negative chronotropic actions in analogues of adenosine. European Journal of Pharmacology, 20(1), 19-25. DOI: 10.1016/0014-2999(72)90016-7. View Source
